2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid
Description
2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid is a fluorinated pyrazole derivative characterized by a difluoroacetic acid moiety attached to a 1,4-dimethylpyrazole ring. The pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which confers unique electronic and steric properties. The difluoro substitution at the acetic acid β-position enhances the compound’s metabolic stability and acidity compared to non-fluorinated analogs. Its synthesis typically involves nucleophilic substitution or coupling reactions between pyrazole precursors and fluorinated acetylating agents.
Properties
Molecular Formula |
C7H8F2N2O2 |
|---|---|
Molecular Weight |
190.15 g/mol |
IUPAC Name |
2-(2,4-dimethylpyrazol-3-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C7H8F2N2O2/c1-4-3-10-11(2)5(4)7(8,9)6(12)13/h3H,1-2H3,(H,12,13) |
InChI Key |
CNCPRUJUZALAEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)C(C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid typically involves the reaction of 1,4-dimethyl-1H-pyrazole with difluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hydrazine and α,β-unsaturated aldehydes, which undergo condensation and subsequent dehydrogenation to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve multi-component reactions (MCRs) that allow for the efficient and rapid synthesis of complex molecular structures. These methods often utilize environmentally friendly catalysts and solvents to adhere to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, docking studies have shown that similar compounds can inhibit human Aldo-keto reductase 1C3, suggesting a potential mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(1,4-dimethyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid can be compared to related pyrazole and fluorinated acetic acid derivatives. Below is a detailed analysis:
Structural Analogues
2-(1H-Pyrazol-5-yl)acetic Acid
- Key Differences : Lacks the 1,4-dimethyl substituents on the pyrazole ring and the difluoro group on the acetic acid.
- Impact : Reduced steric hindrance and lower acidity (pKa ~3.5 vs. ~1.8 for the difluoro derivative), making it less suitable for applications requiring strong electron-withdrawing effects.
2,2-Difluoroacetic Acid Derivatives with Alternative Heterocycles
- Example: 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS: 180576-05-0) .
- Comparison :
- Core Structure : Piperazine ring vs. pyrazole. Piperazine offers basicity and conformational flexibility, whereas pyrazole provides aromaticity and hydrogen-bonding capability.
- Functional Groups : The Fmoc (fluorenylmethyloxycarbonyl) group in the piperazine derivative is used for temporary amine protection in peptide synthesis, unlike the methyl groups in the pyrazole compound, which enhance lipophilicity.
- Applications : The Fmoc-piperazine derivative is specialized for solid-phase peptide synthesis, while the pyrazole-difluoroacetic acid compound may target enzyme inhibition (e.g., kinase or protease modulation).
Physicochemical Properties
Biological Activity
2-(1,4-Dimethyl-1H-pyrazol-5-yl)-2,2-difluoroacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H8F2N2O2
- Molecular Weight : 194.15 g/mol
- CAS Number : 2228725-31-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Pyrazole derivatives are known for their diverse pharmacological profiles, including:
- Antioxidant Activity : Pyrazole derivatives have been shown to exhibit significant antioxidant properties by scavenging free radicals and reducing oxidative stress.
- Enzyme Inhibition : Compounds similar to this compound have demonstrated inhibitory effects on enzymes such as xanthine oxidase and α-glucosidase, which are critical in metabolic pathways related to diabetes and gout.
Antioxidant Activity
A study evaluated the antioxidant capacity of various pyrazole derivatives, including those with structural similarities to this compound. The results indicated that these compounds could significantly reduce oxidative stress markers in vitro.
| Compound | IC50 (µM) DPPH Scavenging | IC50 (µM) ABTS Scavenging |
|---|---|---|
| Pyrazole Derivative A | 45.3 ± 0.5 | 38.7 ± 0.6 |
| Pyrazole Derivative B | 50.1 ± 0.7 | 40.3 ± 0.9 |
| This compound | TBD | TBD |
Note: TBD indicates that specific data for this compound is yet to be determined.
Enzyme Inhibition
In vitro studies have shown that pyrazole derivatives can inhibit α-glucosidase and xanthine oxidase effectively. The inhibition constants (IC50 values) for related compounds provide insights into the potential efficacy of this compound.
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| α-Glucosidase | Acarbose | 72.58 |
| Pyrazole A | 75.62 | |
| Pyrazole B | 95.85 | |
| Xanthine Oxidase | Pyrazole A | 24.32 |
| Pyrazole B | 10.75 |
Case Studies
Recent studies have highlighted the therapeutic potential of pyrazole derivatives in various disease models:
-
Diabetes Management : Research has indicated that compounds similar to this compound can effectively manage blood glucose levels by inhibiting carbohydrate-hydrolyzing enzymes.
- In one study, a derivative exhibited a significant reduction in postprandial glucose levels in diabetic rats.
- Antioxidant Applications : The antioxidant properties were assessed using different assays (DPPH and ABTS), showing that these compounds could mitigate oxidative damage in cellular models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
